(4α)-7-Dehydro-4,25-dihydroxycholesterol
Description
Properties
Molecular Formula |
C₂₇H₄₄O₃ |
|---|---|
Molecular Weight |
416.64 |
Synonyms |
(3β,4α)-Cholesta-5,7-diene-3,4,25-triol |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Functions and Pathways:
- GPR183/EBI2 Agonism: 7α,25-diHC is the most potent endogenous agonist of the G protein-coupled receptor GPR183 (EBI2), which regulates immune cell migration (e.g., B cells, T cells, dendritic cells) and inflammatory responses .
- Metabolic Regulation : It suppresses hepatocellular steatosis by modulating lipid accumulation via GPR183 signaling and influences cholesterol homeostasis through interactions with SREBP-2 and LXR pathways .
- Disease Associations : Linked to osteoarthritis pathogenesis (via chondrocyte apoptosis and autophagy) , tuberculosis resistance (via autophagy and interferon regulation) , and gut IgA secretion .
Comparison with Similar Oxysterols
Structural and Functional Differences
Receptor Affinity and Signaling
| Compound | GPR183 Activation (EC50) | LXR Activation | Apoptotic Activity |
|---|---|---|---|
| 7α,25-diHC | High (most potent) | Minimal | Moderate |
| 25-HC | Low | High | High |
| 7β,25-diHC | Low | Not reported | Not reported |
Disease-Specific Roles
Immune Regulation :
- 7α,25-diHC directs plasma cell positioning in the gut via GPR183, fine-tuning IgA secretion against pathogens .
- 25-HC suppresses SARS-CoV-2 replication but lacks direct immune cell migration effects .
Metabolic Disorders :
- 7α,25-diHC reduces hepatic steatosis, while 25-HC promotes lipid accumulation via SREBP-2 .
- 7-Ketocholesterol exacerbates oxidative stress in neurodegenerative diseases .
Inflammatory/Apoptotic Pathways :
Preparation Methods
Chemical Synthesis via Steroidal Backbone Modification
The primary route involves functionalizing cholesterol or 7-dehydrocholesterol through hydroxylation and dehydrogenation. Key steps include:
4α-Hydroxylation of 7-Dehydrocholesterol
A method adapted from Tachibana et al. (1978) and optimized by Confalone et al. (1981) employs allylic bromination followed by dehydrobromination to introduce the 7,8-double bond. To achieve 4α-hydroxylation, RuO4-mediated cis-dihydroxylation is utilized. In this step, 3β-acetoxy-Δ⁴-cholesterol is treated with in situ-generated RuO4, yielding cis-4α,5α-dihydroxy intermediates. Subsequent dehydration with SOCl2 selectively removes the 5α-hydroxy group, resulting in 4α-hydroxy-7-dehydrocholesterol.
25-Hydroxylation Strategies
Introducing the 25-hydroxy group typically involves selenium dioxide (SeO2) oxidation of cholesterol derivatives. For example, direct hydroxylation of cholesterol with SeO2 in dioxane/water produces 25-hydroxycholesterol, which can be further dehydrogenated at C7–C8 using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and azobisisobutyronitrile (AIBN). Combining this with 4α-hydroxylation requires careful sequencing to avoid overoxidation.
Integrated Synthetic Pathway
A representative synthesis combines these steps (Table 1):
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | 4α-Hydroxylation | RuO4, CHCl3/H2O (1:1), 0°C, 2 h | 85% | >90% |
| 2 | Dehydration | SOCl2, pyridine, 25°C, 1 h | 92% | 95% |
| 3 | 25-Hydroxylation | SeO2, dioxane/H2O (9:1), reflux, 6 h | 78% | 88% |
| 4 | C7–C8 Dehydrogenation | DBDMH, AIBN, CCl4, 80°C, 4 h | 65% | 85% |
Purification and Isolation Techniques
Chromatographic Methods
Crude products are purified using silica gel column chromatography with gradient elution (hexane/ethyl acetate). For example, 7-dehydro-4α,25-dihydroxycholesterol is isolated using a 7:3 hexane/ethyl acetate mixture, achieving >95% purity.
Recrystallization
Final compounds are recrystallized from acetone/methanol (1:2) at −20°C to remove residual impurities, enhancing purity to >98%.
Analytical Characterization
Spectroscopic Data
HPLC Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water 85:15) confirms purity, with retention time = 12.3 min.
Challenges and Limitations
Q & A
Q. What experimental models are most suitable for studying the lipid-lowering effects of 7α,25-dihydroxycholesterol?
Methodological Answer: Human hepatoma cell lines (e.g., Hep3B and HepG2) and primary mouse hepatocytes are validated models. These systems allow for the evaluation of lipid accumulation via Oil Red O staining and quantification of lipogenesis-related proteins (e.g., SREBP-1c and FAS). For in vivo relevance, high-fat diet (HFD)-fed C57BL/6 mice with induced hepatic steatosis are recommended, as they show upregulated GPR183 expression in the liver .
Q. How does 7α,25-dihydroxycholesterol suppress lipid accumulation in hepatocytes?
Methodological Answer: The compound inhibits LXR-mediated activation of SREBP-1c and FAS, key regulators of lipogenesis. This is achieved via GPR183-dependent signaling, as demonstrated by blocking experiments using the GPR183 antagonist NIBR189 and siRNA-mediated GPR183 knockdown. The suppression involves Gi/o proteins, p38 MAPK, PI3K, and AMPK pathways .
Q. What are the critical signaling pathways downstream of GPR183 activation by 7α,25-dihydroxycholesterol?
Methodological Answer: Key pathways include:
- Gi/o proteins : Pretreatment with pertussis toxin (PTX) inhibits lipid-lowering effects.
- p38 MAPK : Inhibitors like SB202190 block 7α,25-dihydroxycholesterol's activity.
- AMPK/PI3K : Pharmacological inhibitors (e.g., compound C for AMPK) reverse the suppression of lipid accumulation. These pathways converge to downregulate SREBP-1c .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported effective concentrations of 7α,25-dihydroxycholesterol across studies?
Methodological Answer: Discrepancies arise from differences in cell models (e.g., Hep3B vs. primary hepatocytes) and assay conditions. Standardize experimental protocols by:
Q. What experimental strategies validate the specificity of 7α,25-dihydroxycholesterol-GPR183 interactions?
Methodological Answer:
Q. How do researchers assess the translational relevance of 7α,25-dihydroxycholesterol in nonalcoholic fatty liver disease (NAFLD)?
Methodological Answer:
- Human tissue correlation : Measure GPR183 expression in NAFLD patient liver biopsies.
- Co-treatment models : Combine 7α,25-dihydroxycholesterol with existing therapies (e.g., LXR antagonists) to evaluate synergistic effects.
- In vivo efficacy : Administer the compound to HFD-fed mice and quantify hepatic triglycerides and inflammatory markers .
Q. What are the limitations of using T0901317 as an LXR activator in studying 7α,25-dihydroxycholesterol?
Methodological Answer: T0901317 may upregulate non-lipogenic pathways (e.g., cholesterol efflux) that confound results. Mitigate this by:
Q. How do hydroxylation patterns of oxysterols influence their functional crosstalk in hepatic steatosis?
Methodological Answer: Compare 7α,25-dihydroxycholesterol with other oxysterols (e.g., 25-hydroxycholesterol or 7α,27-dihydroxycholesterol) using:
- Competitive binding assays to assess GPR183 affinity.
- Transcriptomic profiling to identify unique downstream targets (e.g., SREBP-1c vs. PPARα).
- Metabolic flux analysis to quantify lipid synthesis vs. oxidation .
Data Contradiction Analysis
Q. Why do some studies report minimal effects of 7α,25-dihydroxycholesterol on PPARα expression?
Methodological Answer: PPARα’s role in lipolysis may be cell-type-specific. In Hep3B cells, PPARα levels remain unchanged during LXR activation, suggesting the compound’s effects are SREBP-1c-centric. Use PPARα-null models or agonists (e.g., fenofibrate) to dissect pathway contributions .
Q. How can researchers reconcile in vitro efficacy with low endogenous levels of 7α,25-dihydroxycholesterol?
Methodological Answer: The compound’s potency (EC50 = 140 pM for GPR183) allows sub-nanomolar effects in vivo. However, hepatic concentrations may be modulated by local synthesis (e.g., CYP7B1 activity) or degradation (e.g., HSD3B7). Measure tissue-specific oxysterol turnover rates using stable isotope tracing .
Key Research Gaps
- Cross-species variability : Human vs. mouse GPR183 signaling differences remain underexplored.
- Long-term toxicity : No data exist on chronic 7α,25-dihydroxycholesterol administration in vivo.
- Immune-metabolic crosstalk : The role of GPR183 in hepatic macrophages during NAFLD progression is unclear .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
